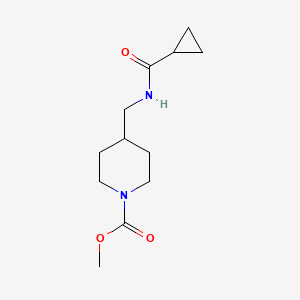

Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate

Description

Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a methyl ester at the nitrogen (position 1) and a cyclopropanecarboxamidomethyl group at position 4. Its molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 240.30 g/mol (calculated based on structural analysis). The methyl ester enhances lipophilicity compared to free carboxylic acids, which may influence bioavailability.

This compound is likely utilized as a pharmaceutical intermediate, particularly in central nervous system (CNS) drug development, given the prevalence of piperidine scaffolds in neuroactive molecules . The cyclopropane group may further modulate receptor binding or pharmacokinetic properties.

Properties

IUPAC Name |

methyl 4-[(cyclopropanecarbonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-17-12(16)14-6-4-9(5-7-14)8-13-11(15)10-2-3-10/h9-10H,2-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQCVBOYNNTKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

(S)-Benzyl 4-((2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate

- Structural Differences: Ester Group: The benzyl ester (vs. Benzyl esters are often used as protecting groups in synthetic chemistry, suggesting this compound may serve as an intermediate requiring deprotection. Substituent Complexity: The 2-amino-N-cyclopropylpropanamido group introduces an additional chiral center (S-configuration) and a primary amine, enhancing hydrogen-bonding capacity. This could improve target selectivity in enzyme inhibition. Applications: The amino group may facilitate interactions with biological targets (e.g., proteases), while the benzyl ester could aid in controlled release or stability during synthesis.

2-Chloro-6-methylpyrimidine-4-carboxylic acid

- Structural Differences: Heterocycle Core: The pyrimidine ring (vs. Functional Groups: The carboxylic acid (vs. ester) confers acidity (pKa ~2-3), influencing solubility in aqueous environments. The chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Applications: Likely employed in agrochemicals (e.g., herbicides) or as a precursor for pyrimidine-based drugs (e.g., antiviral agents).

Research Findings and Implications

Metabolic Stability: The cyclopropane group in the target compound may reduce oxidative metabolism compared to non-constrained analogs, extending half-life .

Stereochemical Influence : Unlike the (S)-configured benzyl ester analog , the target compound’s stereochemistry is unspecified. Enantiopure synthesis could optimize pharmacological activity.

Biological Activity

Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate is a synthetic compound that belongs to the piperidine family. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C_{12}H_{19}N_{2}O_{2}

- Molecular Weight: 223.29 g/mol

The compound features a piperidine ring substituted with a cyclopropanecarboxamide group and a methyl ester, which contributes to its unique biological properties.

This compound exhibits various biological activities that can be attributed to its structural features. The piperidine moiety is known for its ability to interact with multiple biological targets, including receptors and enzymes involved in various physiological processes.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Silico Studies

Recent studies utilizing computer-aided drug design have predicted the biological activity spectrum of piperidine derivatives, including this compound. Tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have identified potential targets, indicating that this compound may affect various enzymes and receptors involved in disease processes .

Synthesis and Evaluation

A study conducted on substituted piperidones, including derivatives similar to this compound, demonstrated significant biological activity through various assays. These studies highlighted the importance of structural modifications in enhancing pharmacological effects .

Comparative Analysis

A comparative analysis of similar compounds revealed that structural variations significantly influence biological activity. For instance, modifications in the piperidine ring or substituents can lead to differences in potency and selectivity towards specific biological targets .

| Compound | Activity Type | Notable Findings |

|---|---|---|

| This compound | Antimicrobial | Potential effectiveness against specific bacterial strains |

| Diarylidene-N-Methyl-4-Piperidones | Antioxidant/Anti-inflammatory | Reduced inflammatory markers in vitro |

| Other Piperidine Derivatives | Various | Broad spectrum of activity predicted through in silico methods |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.